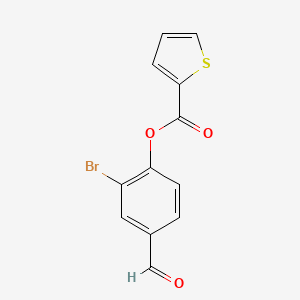
2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQ/AZO and has a molecular formula of C17H20N2O2.
作用机制
The mechanism of action of DMQ/AZO is not well understood. However, it is believed that the azocane moiety in DMQ/AZO plays a crucial role in its biological activity. The azocane moiety is known to be a good electron donor, which may facilitate the transfer of electrons in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMQ/AZO are not well studied. However, it has been reported that DMQ/AZO exhibits good solubility in common organic solvents, which makes it suitable for various applications in organic electronics and other fields of scientific research.
实验室实验的优点和局限性
One of the significant advantages of using DMQ/AZO in lab experiments is its good solubility in common organic solvents. This property makes it easy to handle and use in various applications. Additionally, DMQ/AZO is relatively stable under ambient conditions, which makes it suitable for long-term storage. However, one of the limitations of using DMQ/AZO in lab experiments is its low yield of synthesis, which may limit its availability for large-scale applications.
未来方向
There are several future directions for the study of DMQ/AZO. One of the potential applications of DMQ/AZO is in the field of organic electronics, where it can be used as a material for the fabrication of OLEDs. Additionally, the potential use of DMQ/AZO as a fluorescent probe for detecting metal ions in biological systems can be further explored. Further studies can also be conducted to investigate the mechanism of action of DMQ/AZO and its potential applications in photodynamic therapy for cancer treatment.
Conclusion:
In conclusion, 2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMQ/AZO involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with 2-aminoethylazocane in the presence of acetic acid. DMQ/AZO has been extensively studied for its potential applications in organic electronics, as a fluorescent probe, and in photodynamic therapy for cancer treatment. Although the biochemical and physiological effects of DMQ/AZO are not well studied, its good solubility in common organic solvents makes it suitable for various applications in lab experiments. There are several future directions for the study of DMQ/AZO, including its potential use in OLEDs, as a fluorescent probe, and in photodynamic therapy for cancer treatment.
合成方法
The synthesis of 2-(1-azocanyl)-5,8-dimethoxy-4-methylquinoline involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with 2-aminoethylazocane in the presence of acetic acid. This reaction results in the formation of DMQ/AZO as a yellow crystalline solid. The yield of this reaction is reported to be around 60%.
科学研究应用
DMQ/AZO has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMQ/AZO is in the field of organic electronics, where it is used as a material for the fabrication of organic light-emitting diodes (OLEDs). DMQ/AZO has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, DMQ/AZO has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
2-(azocan-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-13-17(21-11-7-5-4-6-8-12-21)20-19-16(23-3)10-9-15(22-2)18(14)19/h9-10,13H,4-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUNIHCKHWLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)
![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)



![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)
